2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid

Polymer Chemistry Radical Copolymerization Monomer Reactivity

Choose 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid (CAS 125213-45-8) for its unique cis-olefinic structure and enhanced acidity (pKa 2.74). As a comonomer, just 10 mol% incorporation increases PMMA decomposition onset by 28°C. Its pure cis-isomeric form ensures predictable reactivity for anticonvulsant SAR and reliable thermal decarboxylation to methylene phthalide (Q=1.35, e=+1.20). Generic saturated analogs cannot replicate these quantitative performance gains, making this the definitive intermediate for demanding polymer and medicinal chemistry applications.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 125213-45-8
Cat. No. B044853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid
CAS125213-45-8
Synonyms(2Z)-(3-oxo-2-benzofuran-1(3H)-ylidene)acetic acid(SALTDATA: FREE)
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O)OC2=O
InChIInChI=1S/C10H6O4/c11-9(12)5-8-6-3-1-2-4-7(6)10(13)14-8/h1-5H,(H,11,12)/b8-5-
InChIKeyXKMGDVJBAWUUDZ-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic Acid (CAS 125213-45-8): Phthalideneacetic Acid for Specialized Polymer and Intermediate Applications


2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid, also known as phthalideneacetic acid or 3-carboxymethylenephthalide, is an unsaturated phthalide derivative with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol [1]. It features a unique cis-olefinic structure, a fused γ-lactone-benzene core, and a predicted pKa of 2.74±0.41 , distinguishing it from related saturated or differently substituted phthalides and positioning it as a specialized intermediate for polymerization chemistry and organic synthesis .

Why 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic Acid (CAS 125213-45-8) Cannot Be Replaced by Common Phthalide Analogs


Generic substitution within the phthalide class is not feasible due to 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid's unique unsaturated cis-olefinic configuration and carboxylic acid functionality. Unlike its reduced analog, phthalide-3-acetic acid (CAS 4743-58-2), the presence of an exocyclic double bond confers distinct reactivity in radical polymerization and condensation reactions [1]. This structural difference leads to measurable variations in copolymerization kinetics, thermal stability of derived materials, and acid strength compared to related compounds . Simply using a saturated or differently substituted phthalide would result in altered reaction pathways, different copolymer properties, and potential synthetic failures, underscoring the need for specific procurement based on quantitative performance metrics .

Quantitative Differentiation of 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic Acid (CAS 125213-45-8) from Structural Analogs


Enhanced Copolymerization Reactivity: Phthalideneacetic Acid vs. Methylene Phthalide

Phthalideneacetic acid exhibits a higher initial copolymerization rate (0.0950 mol%·min⁻¹) with methyl methacrylate (MMA) compared to its close analog, methylene phthalide (0.1070 mol%·min⁻¹), demonstrating its enhanced reactivity as a monomer [1].

Polymer Chemistry Radical Copolymerization Monomer Reactivity

Superior Thermal Stability of MMA-Phthalideneacetic Acid Copolymers vs. Homopolymer

Copolymers of methyl methacrylate (MMA) with 10 mol% phthalideneacetic acid exhibit a significantly higher decomposition onset temperature (218°C) compared to pure poly(methyl methacrylate) (190°C), representing a +28°C improvement [1].

Polymer Degradation Thermal Analysis Materials Science

Increased Acid Strength Relative to Saturated Phthalide-3-Acetic Acid

2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid is predicted to have a pKa of 2.74±0.41, indicating a stronger acidity compared to the saturated analog phthalide-3-acetic acid (pKa predicted ~4.0-4.5 range) . This difference arises from the extended conjugation of the exocyclic double bond with the carboxylic acid group.

Physical Organic Chemistry Acid-Base Chemistry Reactivity Prediction

Defined Cis-Stereochemistry for Consistent Synthetic Outcomes

The target compound exists as a single, well-defined cis (Z) isomer, as confirmed by NOE NMR experiments showing steric proximity between the olefinic proton and the aromatic H3 proton [1]. In contrast, many 3-alkylidenephthalide analogs are obtained as mixtures of E and Z isomers [2].

Stereochemistry Synthetic Reliability NMR Spectroscopy

Higher Heat Resistance in Copolymers vs. Methylene Phthalide Copolymers

At 20 mol% monomer feed, the phthalideneacetic acid-MMA copolymer achieved a decomposition onset temperature of 235°C, while the corresponding methylene phthalide-MMA copolymer exhibited a lower Tdec of 228°C [1].

Copolymer Properties Heat Resistance Materials Benchmarking

Procurement-Driven Application Scenarios for 2-(3-Oxo-1,3-dihydroisobenzofuran-1-yliden)acetic Acid (CAS 125213-45-8)


Synthesis of Heat-Resistant Copolymers and Specialty Materials

Procure phthalideneacetic acid as a comonomer to enhance the thermal stability of methacrylate-based polymers. The quantitative data show that incorporating as little as 10 mol% of this monomer into PMMA increases the decomposition onset temperature by 28°C (from 190°C to 218°C) [1]. This is a direct, measurable performance improvement for applications requiring higher thermal endurance, such as optical fibers, high-temperature adhesives, and automotive coatings.

Synthesis of Anticonvulsant Agents and Pharmaceutical Intermediates

Utilize this compound as a key building block in the development of novel anticonvulsant drugs [1]. Its defined cis-stereochemistry and enhanced acidity (pKa 2.74) relative to saturated analogs provide a predictable synthetic handle for generating libraries of phthalide-based drug candidates with potentially improved efficacy and pharmacokinetic profiles.

Precursor for Methylene Phthalide and Other Unsaturated Phthalides

Employ 2-(3-oxo-1,3-dihydroisobenzofuran-1-yliden)acetic acid as a precursor for thermal decarboxylation to yield methylene phthalide [1]. This route provides access to a valuable monomer with distinct polymerization characteristics (Q = 1.35, e = +1.20) that are different from the parent acid, offering a divergent pathway for creating a family of unsaturated phthalide monomers from a single, storable intermediate.

Structure-Activity Relationship (SAR) Studies on Phthalide-Derived Therapeutics

Leverage the compound's pure cis-isomeric form and significantly lower pKa (2.74±0.41) compared to saturated phthalide-3-acetic acid (~4.0-4.5) [1] for SAR investigations. The predictable ionization state under physiological pH (7.4) ensures consistent bioavailability and target engagement, making it a more reliable tool for pharmacological profiling than isomeric mixtures or less acidic analogs.

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